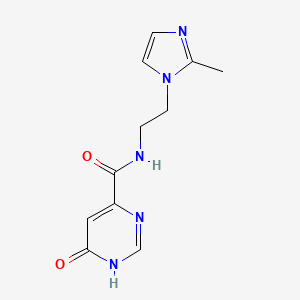

6-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8-12-2-4-16(8)5-3-13-11(18)9-6-10(17)15-7-14-9/h2,4,6-7H,3,5H2,1H3,(H,13,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFUGGQSRVUWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities. They are key components of functional molecules used in various applications.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities. The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms, which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Biological Activity

6-Hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₇O |

| Molecular Weight | 219.25 g/mol |

| CAS Number | 38668-46-1 |

This compound features a pyrimidine core substituted with a hydroxyl group and an imidazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit promising anticancer properties. The following mechanisms have been proposed based on various studies:

- Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of protein kinases involved in cancer progression. For instance, compounds similar to this structure have shown inhibitory effects on Aurora A kinase and Janus kinases (JAK1 and JAK2), which are crucial in cell signaling pathways related to cancer cell proliferation and survival .

- Pro-apoptotic Effects : The ability to induce apoptosis in cancer cells has been observed in several studies, suggesting that these compounds can activate the caspase cascade leading to programmed cell death .

- Anti-angiogenesis : Some derivatives have demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is essential for tumor growth and metastasis .

Antimicrobial Activity

Research has also explored the antimicrobial potential of imidazole-containing compounds. The presence of the imidazole ring in this compound may contribute to its activity against various pathogens:

- Inhibition of Mycobacterium tuberculosis : Compounds with similar structures have been tested for their efficacy against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (MIC) below 20 µM for some derivatives .

- Low Cytotoxicity : In vitro studies reported that certain derivatives exhibited low cytotoxicity against HepG2 liver cells, indicating a favorable therapeutic window for further development .

Study on Anticancer Activity

In a study evaluating novel oxazolo[5,4-d]pyrimidines, it was found that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These findings suggest that modifications similar to those present in this compound could yield compounds with increased anticancer activity .

Study on Antimicrobial Efficacy

Another study focused on testing a library of imidazole derivatives against Mycobacterium tuberculosis. The results indicated that several compounds exhibited potent activity with minimal cytotoxic effects, supporting the hypothesis that imidazole-containing compounds can serve as effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.